Fmoc-Cys(Acm)-OH
Overview
Description
9-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-cysteine, commonly referred to as Fmoc-Cys(Acm)-OH, is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its ability to protect the thiol group of cysteine during the synthesis process. The Fmoc group protects the amino group, while the acetamidomethyl (Acm) group protects the thiol group, allowing for selective deprotection and subsequent reactions.
Mechanism of Action
Target of Action
Fmoc-Cys(Acm)-OH is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The role of this compound is to protect these cysteine residues during peptide synthesis .
Mode of Action
This compound acts as a protecting group for the cysteine thiol group . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fmoc group is removed under basic conditions, typically using piperidine .
Biochemical Pathways
The use of this compound affects the biochemical pathways involved in peptide synthesis . It enables the coupling of amino acid building blocks via amide bonds . The protection and subsequent deprotection of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides .
Pharmacokinetics
It’s worth noting that the stability of the thioester moiety to repeated piperidine treatments used for fmoc deprotection is a key consideration in fmoc-based solid-phase peptide synthesis .
Result of Action
The use of this compound results in the successful synthesis of complex disulfide-rich peptides and proteins . It allows for site-selective protein modification , enabling the creation of peptides with specific properties and functions.
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs . Factors such as the concentration of TFA, types of scavengers used, and reaction times can impact the effectiveness of this compound . Additionally, the choice of suitable reagents and reaction conditions is crucial to prevent irreversible modification or damage to the peptide .
Biochemical Analysis
Biochemical Properties
Fmoc-Cys(Acm)-OH plays a significant role in biochemical reactions, particularly in the synthesis of complex disulfide-rich peptides and semisynthesis of proteins . It interacts with various enzymes and proteins during these processes. The nature of these interactions often involves the protection and subsequent deprotection of the cysteine thiol group, which is a critical step in peptide and protein synthesis .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in protein synthesis. It can influence cell function by facilitating the synthesis of specific proteins, which can, in turn, impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the protection and deprotection of the cysteine thiol group . This process is crucial for the synthesis of complex disulfide-rich peptides and proteins. The mechanism involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide and protein synthesis . It interacts with enzymes and cofactors during these processes, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are largely dependent on its role in peptide and protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Acm)-OH typically involves the protection of the cysteine thiol group with the acetamidomethyl group, followed by the protection of the amino group with the 9-fluorenylmethoxycarbonyl group. The process can be summarized as follows:
Protection of the Thiol Group: The thiol group of cysteine is protected by reacting it with acetamidomethyl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected by reacting the intermediate with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .
Types of Reactions:
Oxidation: The thiol group of cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The Acm group can be selectively removed using iodine, allowing for further functionalization of the thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Iodine in acetic acid.
Major Products:
Oxidation: Formation of cystine (disulfide bond).
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the Acm group, yielding free thiol
Scientific Research Applications
Fmoc-Cys(Acm)-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used in solid-phase peptide synthesis (SPPS) to protect the thiol group of cysteine, allowing for the synthesis of complex peptides and proteins.
Protein Engineering: It facilitates the synthesis of proteins with specific disulfide bonds, which are crucial for protein folding and stability.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as antibodies, for targeted drug delivery and diagnostic applications
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl (Trt) protecting group for the thiol group.
Fmoc-Cys(StBu)-OH: A cysteine derivative with a tert-butylthio (StBu) protecting group for the thiol group.
Comparison:
Fmoc-Cys(Acm)-OH vs. Fmoc-Cys(Trt)-OH: The Acm group provides better stability and is less prone to racemization compared to the Trt group.
This compound vs. Fmoc-Cys(StBu)-OH: The Acm group is more stable under acidic conditions compared to the StBu group, making it suitable for a wider range of synthetic applications
Properties
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYOORPUGPKAP-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235368 | |
Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-81-3 | |
Record name | S-[(Acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86060-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086060813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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